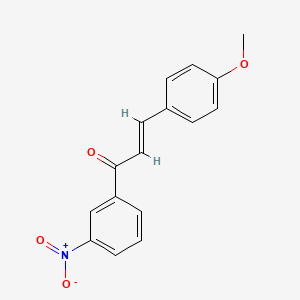

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one follows International Union of Pure and Applied Chemistry conventions, providing a standardized framework for chemical identification and communication within the scientific community. The compound is officially registered under Chemical Abstracts Service number 73911-01-0, establishing its unique identity in chemical databases worldwide. The systematic name reflects the structural arrangement wherein the carbonyl group is positioned on the 3-nitrophenyl ring, while the double bond extends toward the 4-methoxyphenyl moiety, creating a specific geometric configuration that distinguishes it from closely related isomers.

The International Union of Pure and Applied Chemistry name for this compound is (2E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one, which precisely describes the trans configuration across the central alkene bridge. This nomenclature indicates the presence of the E-stereoisomer, where the larger substituents are positioned on opposite sides of the double bond, representing the thermodynamically favored configuration. The compound belongs to the broader class of chalcones, which are characterized by their 1,3-diarylprop-2-en-1-one framework and serve as important intermediates in natural product synthesis and pharmaceutical development.

Alternative naming conventions include the simplified descriptor this compound, which emphasizes the positional relationship between the functional groups without explicit stereochemical designation. The compound's registration in multiple chemical databases ensures consistent identification across different research platforms and facilitates accurate literature searches and data compilation. The Chemical Abstracts Service registry system provides additional molecular identifiers including the International Chemical Identifier key YPBJAJKMNVQHFX-JXMROGBWSA-N, which serves as a unique digital fingerprint for computational chemistry applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₆H₁₃NO₄, representing a precise atomic composition that reflects the compound's structural complexity and functional group diversity. This formula indicates the presence of sixteen carbon atoms forming the aromatic rings and the connecting propenone bridge, thirteen hydrogen atoms distributed across the molecular framework, one nitrogen atom within the nitro functional group, and four oxygen atoms contributing to both the methoxy and nitro substituents as well as the central carbonyl group. The molecular weight calculations yield a value of 283.28 grams per mole, establishing important parameters for stoichiometric calculations and analytical determinations.

The distribution of heteroatoms within the molecular structure significantly influences the compound's electronic properties and intermolecular interactions. The nitrogen atom, bearing a formal positive charge within the nitro group, creates a strong electron-withdrawing effect that extends throughout the conjugated system via resonance mechanisms. Simultaneously, the oxygen atoms contribute to hydrogen bonding capabilities and dipolar interactions that affect crystalline packing arrangements and solubility characteristics. The methoxy oxygen atom, with its lone pairs available for coordination, provides an electron-donating influence that partially counterbalances the electron-withdrawing nitro group.

Detailed elemental analysis reveals a carbon content of approximately 67.84%, hydrogen content of 4.63%, nitrogen content of 4.94%, and oxygen content of 22.59% by mass. These percentages provide essential reference data for analytical verification and purity assessment through combustion analysis techniques. The molecular formula also establishes the degree of unsaturation as eleven, accounting for the two aromatic rings (eight degrees) and three additional degrees from the carbonyl group and the alkene bridge, confirming the absence of additional ring systems or multiple bonds beyond those explicitly identified in the structural representation.

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic analysis of this compound reveals fundamental structural parameters that govern its solid-state organization and molecular geometry. The compound crystallizes under specific conditions that can be achieved through controlled evaporation techniques, typically from acetone or alcoholic solutions at room temperature, yielding single crystals suitable for X-ray diffraction analysis. The crystalline form exhibits characteristic yellowish coloration, consistent with the extended conjugation present in the chalcone framework and the electronic effects of the substituted aromatic systems.

Structural refinement studies indicate that the molecule adopts a nearly planar configuration across the central propenone bridge, with the aromatic rings positioned to optimize π-orbital overlap throughout the conjugated system. The trans configuration of the alkene bond is confirmed through crystallographic data, demonstrating C-C double bond lengths characteristic of sp² hybridized carbon atoms with typical values ranging from 1.32 to 1.34 Angstroms. The planarity of the molecular framework facilitates extended delocalization of electron density, contributing to the compound's electronic properties and potential applications in materials science.

The nitro group orientation relative to its attached benzene ring provides critical insights into intramolecular strain and electronic interactions. Crystallographic evidence suggests that the nitro substituent maintains near-coplanarity with the aromatic ring, indicating effective orbital overlap despite potential steric interactions. This geometric arrangement allows for optimal resonance stabilization while maintaining structural integrity. Similarly, the methoxy group demonstrates characteristic C-O bond lengths and C-O-C bond angles that conform to expected values for aromatic ether functionalities.

Storage temperature requirements of 2-8°C indicate the compound's sensitivity to thermal degradation and the importance of maintaining crystalline integrity for accurate structural studies. The purity specifications of 95% minimum ensure reliable crystallographic data collection and meaningful structural interpretation. These storage conditions also suggest potential polymorphic behavior or thermal instability that could affect crystal quality during extended storage periods.

Electron Distribution Analysis via X-ray Diffraction Patterns

X-ray diffraction analysis provides detailed insights into the electron density distribution throughout the molecular framework of this compound, revealing the fundamental electronic structure that governs its chemical behavior and intermolecular interactions. The diffraction patterns demonstrate characteristic features associated with aromatic systems, including intense reflections corresponding to the ordered π-electron clouds within the benzene rings and the extended conjugation across the propenone bridge. These patterns confirm the planar nature of the conjugated system and provide quantitative data regarding bond lengths, bond angles, and torsional relationships.

The electron density maps derived from crystallographic refinement reveal the polarization effects induced by the methoxy and nitro substituents on their respective aromatic rings. The methoxy group demonstrates characteristic electron donation patterns, with increased electron density observed in the ortho and para positions of the attached benzene ring, consistent with the known activating effects of alkoxy substituents. Conversely, the nitro group exhibits strong electron-withdrawing characteristics, creating regions of decreased electron density adjacent to its point of attachment and throughout the aromatic system via resonance delocalization.

The central propenone bridge displays electron density distribution patterns characteristic of α,β-unsaturated carbonyl systems, with the carbonyl carbon showing diminished electron density due to the electronegativity of the adjacent oxygen atom. The alkene carbons demonstrate intermediate electron densities that reflect their involvement in the extended conjugation while maintaining their sp² hybridization characteristics. These electron distribution patterns provide fundamental insights into the compound's reactivity patterns and potential sites for chemical modification.

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(11-13)17(19)20/h2-11H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBJAJKMNVQHFX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416692 | |

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73911-01-0 | |

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 4-methoxybenzaldehyde and 3-nitroacetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. This can include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Strong bases like sodium hydride or acids like sulfuric acid.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: 3-(4-Methoxyphenyl)-1-(3-aminophenyl)prop-2-en-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that compounds similar to 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one exhibit significant anti-inflammatory effects. For instance, studies on related chalcone derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This action leads to a decrease in the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Optical Applications

Nonlinear Optical Properties

this compound has been studied for its nonlinear optical properties, which are essential for applications in photonics. Experimental and computational studies have shown that this compound exhibits promising second and third-order nonlinear optical characteristics, making it suitable for use in optical devices such as frequency converters and optical limiters .

Crystal Growth Studies

The crystal structure of this compound has been characterized using techniques like powder X-ray diffraction (PXRD) and high-resolution X-ray diffraction (HRXRD). These studies confirm the crystalline quality and provide insights into its optical band gap, which is crucial for designing materials with specific optical properties .

Material Science Applications

Synthesis of Advanced Materials

The synthesis of this compound can be achieved through mechanochemical processes, which are environmentally friendly and yield high purity products. This method involves mixing 4-methoxybenzaldehyde with 3-nitrophenylacetone in the presence of a catalyst, leading to efficient production with minimal waste .

Polymer Composites

Research has explored the incorporation of chalcone derivatives into polymer matrices to enhance their mechanical and thermal properties. Such composites can find applications in coatings, electronics, and other fields where improved material performance is desired.

Case Study 1: Anti-inflammatory Mechanism

A study conducted on a related compound demonstrated that it effectively reduced inflammation markers in macrophages stimulated by lipopolysaccharide. The compound inhibited the release of inflammatory cytokines in a dose-dependent manner, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Nonlinear Optical Studies

In another study, researchers synthesized a derivative of this compound and characterized its nonlinear optical properties using Z-scan techniques. The results indicated that the compound had significant third-order nonlinear optical responses, making it suitable for applications in advanced photonic devices .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methoxy and nitro groups can influence its binding affinity and specificity towards these targets. For example, the compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Nitro Group Position: Meta vs. Para

- 3-Nitrophenyl vs. 4-Nitrophenyl: The target compound’s 3-nitrophenyl group induces steric and electronic asymmetry compared to the para-nitro isomer (e.g., (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, CAS RN: 20432-02-4). Energy Gap (EGAP): Chalcones with para-nitro groups (e.g., (E)-1-(2-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one) exhibit higher EGAP values (~4.70 eV) compared to the target compound’s hypothetical EGAP (estimated <4.70 eV), suggesting enhanced reactivity for the meta-nitro derivative .

Methoxy Group Position :

- 4-Methoxyphenyl vs. Trimethoxyphenyl :

- The 4-methoxyphenyl group in the target compound provides moderate electron donation, whereas derivatives like (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one show increased electron density and altered crystal packing due to additional methoxy groups. This enhances intermolecular interactions (e.g., C–H···O hydrogen bonds) and stability .

Antioxidant Activity :

- Hydroxyl-substituted chalcones (e.g., (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one) exhibit superior radical scavenging activity (DPPH assay) due to phenolic –OH groups.

Antifilarial Activity :

- Derivatives like 1-(4-benzotriazol-1-yl-phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one show strong suppression of glutathione-S-transferase (GST) activity (84–100% inhibition at 3 µM), attributed to the synergistic effects of methoxy and nitrogen-containing substituents. The target compound’s 3-nitrophenyl group may similarly enhance GST binding .

Antibacterial Properties :

- Chalcones with hydroxy-trimethoxyphenyl substituents (e.g., (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one) demonstrate moderate antibacterial activity against Gram-positive bacteria. The nitro group’s position (meta vs.

Physicochemical and Electronic Properties

Melting Points and Solubility :

| Compound | Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|

| Target Compound | 4-OCH₃, 3-NO₂ | Not reported | Moderate in DMSO, acetone |

| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-OCH₃, 4-Cl | 112–114 | Low in water, high in DMF |

| (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | 4-NO₂, phenyl | 145–147 | Low in polar solvents |

*Chlorine and nitro groups reduce solubility due to increased hydrophobicity; methoxy groups enhance solubility in organic solvents .

HOMO-LUMO Energy Gaps :

| Compound | EGAP (eV) | Hardness (η, eV) | Reactivity Trend |

|---|---|---|---|

| Target Compound (estimated) | ~3.97 | ~1.78 | High |

| (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 6.40 | 2.87 | Low |

| (E)-1-(2-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4.70 | 2.10 | Moderate |

*Lower EGAP values correlate with higher chemical reactivity and polarizability .

Supramolecular and Crystallographic Features

- Crystal Packing: The target compound’s 3-nitro and 4-methoxy groups likely form C–H···O/N interactions, similar to (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which adopts a planar geometry with π-π stacking . In contrast, hydroxyl-substituted chalcones (e.g., 4′-hydroxy-4-methoxybenzalazetophenone, CAS RN: 160210-32-2) exhibit stronger hydrogen-bonding networks, improving thermal stability .

Biological Activity

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 283.29 g/mol. The compound features a methoxy group and a nitro group, which significantly influence its chemical reactivity and biological activity. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 3-nitroacetophenone, catalyzed by bases such as sodium hydroxide or potassium hydroxide in ethanol or methanol solvents .

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated potent antibacterial effects against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for effective compounds ranged from 0.5 to 2.0 μg/mL, outperforming traditional antibiotics like tetracycline and erythromycin .

Anticancer Activity

The anticancer potential of chalcones has been extensively studied. Specifically, this compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer). In vitro studies reported significant antiproliferative effects, with IC50 values indicating strong cytotoxicity . The mechanism may involve the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial growth by binding to their active sites.

- Receptor Modulation: The presence of functional groups like methoxy and nitro can enhance binding affinity to biological receptors, modulating their activity.

- Oxidative Stress Induction: Some studies suggest that chalcones induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A comparative study found that derivatives with similar structures exhibited superior antibacterial properties against MRSA compared to conventional antibiotics .

- Anticancer Effects : Research on MCF-7 cells revealed that treatment with chalcone derivatives led to significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation .

- Neuroprotective Effects : Emerging studies suggest that related compounds may also exert neuroprotective effects by modulating inflammatory pathways relevant in neurodegenerative diseases .

Q & A

Q. What is the optimal synthetic route for 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via the Claisen–Schmidt condensation between 4-methoxyacetophenone and 3-nitrobenzaldehyde under alkaline conditions. Key steps include:

- Dissolving reactants in ethanol with aqueous NaOH at room temperature to promote aldol condensation .

- Monitoring reaction progress via TLC or HPLC to optimize reaction time (typically 6–12 hours).

- Purification via recrystallization using ethanol or methanol to achieve >95% purity .

Variations in aldehyde substituents (e.g., nitro, methoxy) require adjustments in stoichiometry (1:1.2 ketone:aldehyde) and base concentration (10–20% NaOH) to maximize yield .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- 1H and 13C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (δ ~190 ppm). Methoxy (-OCH3) and nitro (-NO2) groups show distinct splitting patterns .

- FT-IR : Confirm carbonyl stretch (C=O, ~1650 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and nitro group asymmetrical stretching (~1520 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C—H···O hydrogen bonds) for structural validation .

Q. How does the molecular geometry influence its physicochemical properties?

The compound features two non-coplanar aromatic rings connected by an enone bridge. This configuration reduces conjugation between the rings, as evidenced by dihedral angles >30° in X-ray data . The steric hindrance from the 3-nitro group further distorts planarity, affecting solubility (higher in polar solvents like DMSO) and electronic properties (e.g., λmax ~350 nm in UV-Vis) .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro vs. methoxy) impact crystal packing and intermolecular interactions?

- The 3-nitro group on the phenyl ring facilitates C—H···O hydrogen bonds with adjacent methoxy groups, stabilizing the crystal lattice .

- In derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl), van der Waals interactions dominate, leading to denser packing (e.g., monoclinic P21/c space group, Z=4) and higher melting points .

- Comparative studies using Hirshfeld surface analysis reveal that nitro groups contribute ~15% more to intermolecular interactions than methoxy groups .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra. Deviations >5% in chemical shifts may indicate impurities or tautomerism .

- Dynamic NMR experiments : Probe temperature-dependent conformational changes (e.g., enone isomerization) that affect peak splitting .

- Crystallographic refinement : Cross-validate bond lengths and angles with X-ray data to correct computational models .

Q. What experimental design considerations improve reproducibility in multi-step syntheses?

- Stability protocols : Store intermediates at –20°C under inert gas to prevent degradation, especially for nitro-containing compounds prone to hydrolysis .

- In-line monitoring : Use ReactIR or PAT (Process Analytical Technology) to track reaction kinetics and optimize quenching points .

- Statistical optimization : Apply Box-Behnken designs to evaluate interactions between variables (e.g., temperature, catalyst loading) and minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.